BTX-6654

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C50H57F4N9O5 |

|---|---|

Poids moléculaire |

940.0 g/mol |

Nom IUPAC |

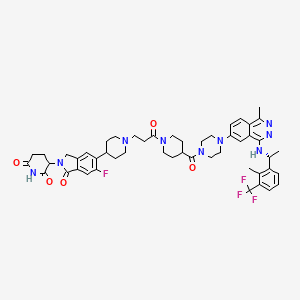

3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C50H57F4N9O5/c1-29-36(5-4-6-41(29)50(52,53)54)30(2)55-46-40-26-35(7-8-37(40)31(3)57-58-46)60-21-23-62(24-22-60)48(67)33-13-19-61(20-14-33)45(65)15-18-59-16-11-32(12-17-59)38-25-34-28-63(49(68)39(34)27-42(38)51)43-9-10-44(64)56-47(43)66/h4-8,25-27,30,32-33,43H,9-24,28H2,1-3H3,(H,55,58)(H,56,64,66)/t30-,43?/m1/s1 |

Clé InChI |

OZZGLWHPVOGDLB-LHMLQLIOSA-N |

SMILES isomérique |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C(=O)C5CCN(CC5)C(=O)CCN6CCC(CC6)C7=C(C=C8C(=C7)CN(C8=O)C9CCC(=O)NC9=O)F |

SMILES canonique |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCN(CC4)C(=O)C5CCN(CC5)C(=O)CCN6CCC(CC6)C7=C(C=C8C(=C7)CN(C8=O)C9CCC(=O)NC9=O)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BTX-6654 in KRAS Mutant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, including non-small cell lung cancer, pancreatic ductal adenocarcinoma, and colorectal cancer.[1][2] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling and uncontrolled cell proliferation. While the development of allele-specific KRAS G12C inhibitors has been a significant breakthrough, acquired resistance often emerges, partly through the reactivation of upstream signaling pathways.[1][2][3][4]

This technical guide focuses on BTX-6654, a novel, first-in-class, cereblon-based bifunctional degrader of the Son of Sevenless Homolog 1 (SOS1). SOS1 is a guanine nucleotide exchange factor that plays a critical role in activating KRAS. By targeting SOS1 for degradation, this compound presents a promising pan-KRAS therapeutic strategy that can potentially overcome resistance mechanisms associated with direct KRAS inhibitors.[1][2][3] This document details the mechanism of action of this compound, presents key preclinical data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that leverages the ubiquitin-proteasome system to induce the degradation of SOS1. It is a bifunctional molecule comprising a ligand that binds to SOS1 and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN).[1] This dual binding induces the formation of a ternary complex between SOS1, this compound, and cereblon, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome.[3]

The degradation of SOS1 effectively inhibits the RAS-MAPK signaling pathway. By removing a key activator of KRAS, this compound reduces the levels of active, GTP-bound KRAS, which in turn leads to the downregulation of downstream effectors such as phosphorylated ERK (pERK) and phosphorylated S6 (pS6).[1][2][3] This cascade of events ultimately results in decreased cell proliferation and tumor growth inhibition in cancer models harboring various KRAS mutations.[1][2][3]

Impact on KRAS Signaling Pathway

The primary consequence of SOS1 degradation by this compound is the disruption of the RAS-MAPK signaling cascade. In KRAS-mutant cells, this pathway is constitutively active, driving tumorigenesis. This compound's action leads to a reduction in the phosphorylation of key downstream signaling molecules, thereby inhibiting the pro-proliferative signals.

Quantitative Preclinical Data

This compound has demonstrated potent and specific degradation of SOS1, leading to significant anti-proliferative activity in various KRAS-mutant cancer cell lines.

Table 1: In Vitro Degradation and Potency of this compound

| Cell Line | KRAS Mutation | DC50 (nmol/L) | Dmax (%) |

| MIA PaCa-2 | G12C | 2.4 | ~96 |

| LoVo | G13D | 10.1 | ~97 |

| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.[1] |

Table 2: Anti-proliferative Activity (IC50) of this compound

| Cell Line | KRAS Mutation | IC50 (2D, nmol/L) | IC50 (3D, nmol/L) |

| EBC-1 | G12A | >1000 | 11.2 |

| MIA PaCa-2 | G12C | >1000 | 10.3 |

| H358 | G12C | >1000 | 13.9 |

| IC50: Half-maximal inhibitory concentration. 2D: Adherent culture. 3D: Anchorage-independent/spheroid culture.[1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | KRAS Mutation | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI, %) |

| NCI-H358 | G12C | 2 | 28 days | 37 |

| NCI-H358 | G12C | 10 | 28 days | 57 |

| MIA PaCa-2 | G12C | 10 | 28 days | 60 |

| MIA PaCa-2 | G12C | 30 | 28 days | 81 |

| Data from studies where this compound was administered intraperitoneally twice daily.[4][5] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Viability Assays

-

Objective: To determine the anti-proliferative effect of this compound.

-

Methodology:

-

2D (Adherent) Conditions: Cancer cell lines were plated in standard tissue culture plates and allowed to adhere. Cells were then treated with a dose range of this compound for a specified period (e.g., 72 hours). Cell viability was assessed using assays such as CellTiter-Glo®.

-

3D (Anchorage-Independent) Conditions: Cells were grown in low-attachment plates to form spheroids, better mimicking a tumor microenvironment. Spheroids were treated with this compound, and viability was measured.[1]

-

-

Data Analysis: IC50 values were calculated from dose-response curves.

Immunoblotting for Protein Degradation and Pathway Analysis

-

Objective: To quantify the degradation of SOS1 and assess the impact on downstream signaling proteins.

-

Methodology:

-

KRAS-mutant cells (e.g., MIA PaCa-2, LoVo) were treated with varying concentrations of this compound for specific durations (e.g., 6 or 24 hours).[1][3]

-

Cell lysates were prepared, and protein concentrations were normalized.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were probed with primary antibodies against SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., actin or vinculin).[1][3]

-

Secondary antibodies conjugated to a reporter molecule were used for detection, and band intensities were quantified.

-

-

Data Analysis: DC50 and Dmax values for SOS1 were determined. Changes in the phosphorylation status of downstream proteins were quantified relative to total protein levels and the loading control.

Xenograft Models

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Methodology:

-

Human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) were implanted subcutaneously into immunocompromised mice.[3][4]

-

Once tumors reached a specified volume, mice were randomized into vehicle and treatment groups.

-

This compound was administered at various doses (e.g., 2, 10, 30 mg/kg) via intraperitoneal injection, typically twice daily.[4][5]

-

Tumor volumes were measured regularly throughout the study (e.g., for 28 days).[4][5]

-

At the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic (e.g., SOS1 degradation) analysis.[3]

-

-

Data Analysis: Tumor growth inhibition (TGI) was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Synergy and Combination Potential

Preclinical studies have shown that this compound exhibits synergistic effects when combined with other targeted therapies. Enhanced tumor growth inhibition was observed when this compound was used in combination with KRAS G12C inhibitors (e.g., sotorasib) and MEK inhibitors (e.g., trametinib).[1][3][4] This suggests that targeting the KRAS pathway at multiple nodes—by degrading an upstream activator like SOS1 while simultaneously inhibiting the mutant KRAS protein or a downstream kinase—could be a powerful strategy to overcome adaptive resistance and improve therapeutic outcomes.[4]

Conclusion

This compound is a potent and selective bifunctional degrader of SOS1 that effectively inhibits the RAS-MAPK pathway in cancer cells harboring various KRAS mutations. Its mechanism of action, centered on proteasome-mediated degradation of a key pathway activator, provides a novel therapeutic approach for KRAS-driven cancers. The robust preclinical data, demonstrating potent in vitro activity and significant in vivo tumor growth inhibition, establish a strong proof-of-concept for this compound as both a single agent and a component of combination therapies.[1][2][3] Further clinical investigation is warranted to translate these promising preclinical findings into benefits for patients with KRAS-mutant tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cereblon-based Bifunctional Degrader of SOS1, this compound, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biotheryx.com [biotheryx.com]

- 5. researchgate.net [researchgate.net]

BTX-6654: A Technical Whitepaper on a Selective SOS1 Degrader for KRAS-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, including non-small cell lung, pancreatic, and colorectal cancers.[1] The development of effective therapies against these cancers has been challenging. Son of sevenless homolog 1 (SOS1) has emerged as a key therapeutic target due to its critical role as a guanine nucleotide exchange factor (GEF) that activates KRAS.[2][3] This whitepaper provides a detailed technical overview of BTX-6654, a novel, potent, and selective bifunctional degrader of SOS1. This compound utilizes the proteolysis-targeting chimera (PROTAC) technology to induce the degradation of SOS1, offering a promising therapeutic strategy for a broad range of KRAS-mutant tumors.[4][5] This document will cover the mechanism of action, preclinical data, and detailed experimental protocols related to this compound.

Introduction to SOS1 and Targeted Protein Degradation

SOS1 is a crucial protein that facilitates the exchange of GDP for GTP on RAS proteins, converting them from an inactive to an active state.[6] This activation triggers downstream signaling cascades, such as the MAPK pathway, which are essential for cell proliferation and survival.[7] In cancers with KRAS mutations, this pathway is often constitutively active.[8]

Targeted protein degradation has emerged as a powerful therapeutic modality that offers several advantages over traditional small molecule inhibition.[9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] This event-driven pharmacology can lead to a more profound and durable inhibition of the target's function.[9] this compound is a PROTAC that recruits SOS1 to the cereblon (CRBN) E3 ligase for degradation.[4][11]

Mechanism of Action of this compound

This compound is a cereblon-based bifunctional degrader designed to specifically target SOS1.[4] Its mechanism of action involves the formation of a ternary complex between SOS1, this compound, and the E3 ligase cereblon. This proximity induces the ubiquitination of SOS1, marking it for degradation by the 26S proteasome. The degradation of SOS1 prevents the activation of KRAS, leading to the inhibition of downstream signaling pathways, including the MAPK pathway, as evidenced by the reduction of phosphorylated ERK (pERK) and phosphorylated S6 (pS6).[4][5] The activity of this compound is dependent on both cereblon and the proteasome.[4]

Caption: Mechanism of this compound-induced SOS1 degradation.

Preclinical Activity of this compound

In Vitro Activity

This compound has demonstrated potent and selective degradation of SOS1 in a variety of KRAS-mutant cancer cell lines.[4] This leads to a reduction in downstream signaling markers and potent antiproliferative activity.[2][11]

| Cell Line | KRAS Mutation | SOS1 Degradation (DC50) | Anti-proliferation (IC50) | Reference |

| NCI-H358 | G12C | 0.098 µM | 0.525 µM | [12] |

| MIA-PaCa2 | G12C | 0.255 µM | 0.218 µM | [12] |

| AsPC-1 | G12D | 0.119 µM | 0.307 µM | [12] |

| SK-LU-1 | G12D | 0.104 µM | 0.115 µM | [12] |

| SW620 | G12V | 0.125 µM | 0.199 µM | [12] |

| A549 | G12S | 0.022 µM | 0.232 µM | [12] |

In Vivo Efficacy

In preclinical xenograft models using human cancer cell lines, this compound has shown significant dose-dependent tumor growth inhibition.[4][5]

| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H358 (KRAS G12C) | This compound (2 mg/kg) | Twice daily, intraperitoneal | 37% (P < 0.01) | [1] |

| NCI-H358 (KRAS G12C) | This compound (10 mg/kg) | Twice daily, intraperitoneal | 57% (P < 0.005) | [1] |

| MIA PaCa-2 (KRAS G12C) | This compound (10 mg/kg) | Once a day, intraperitoneal | Significant anti-tumor activity | [12][13] |

| MIA PaCa-2 (KRAS G12C) | This compound (20 mg/kg) | Once a day, intraperitoneal | Significant anti-tumor activity | [12] |

Furthermore, this compound has demonstrated synergistic effects when combined with KRAS and MEK inhibitors, suggesting its potential use in combination therapies.[2][4]

Signaling Pathway Inhibition

The degradation of SOS1 by this compound effectively blocks the RAS/MAPK signaling pathway, a critical driver of cell growth and proliferation in KRAS-mutant cancers.[7] This inhibition is observed through the reduced phosphorylation of downstream effectors.

Caption: Inhibition of the RAS/MAPK pathway by this compound.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound.

Cell Viability Assays

-

Objective: To determine the anti-proliferative activity of this compound.

-

Method: Cancer cell lines with various KRAS mutations are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using commercially available reagents such as CellTiter-Glo® (Promega). Luminescence is measured to determine the number of viable cells, and IC50 values are calculated using non-linear regression analysis.

Immunoblotting

-

Objective: To assess the degradation of SOS1 and the inhibition of downstream signaling proteins.

-

Method: Cells are treated with this compound for various times and concentrations. Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies specific for SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., actin or vinculin). After incubation with appropriate secondary antibodies, protein bands are visualized using chemiluminescence. Densitometry is used to quantify protein levels.

Ternary Complex Formation Assay (AlphaScreen)

-

Objective: To confirm the formation of the SOS1-BTX-6654-Cereblon ternary complex.

-

Method: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is utilized. This assay uses donor and acceptor beads that, when in close proximity, generate a luminescent signal. One set of beads is coated with a protein that binds SOS1, and another set is coated with a protein that binds cereblon. In the presence of this compound, the formation of the ternary complex brings the beads together, resulting in a detectable signal that is proportional to the amount of complex formed.

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., NCI-H358 or MIA PaCa-2). Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered via a specified route (e.g., intraperitoneal) and schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for SOS1 levels).

Conclusion and Future Directions

This compound is a potent and selective SOS1 degrader that has demonstrated significant preclinical activity against a range of KRAS-mutant cancers.[4][5] By inducing the degradation of SOS1, this compound effectively inhibits the RAS/MAPK signaling pathway, leading to reduced cell proliferation and tumor growth.[2][4] The synergistic effects observed with other targeted agents highlight its potential for combination therapies.[4] These promising preclinical results provide a strong rationale for the continued development of this compound as a novel therapeutic for patients with KRAS-driven malignancies. Further investigation will focus on clinical trials to evaluate its safety and efficacy in humans.

References

- 1. biotheryx.com [biotheryx.com]

- 2. Cereblon-based Bifunctional Degrader of SOS1, this compound, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. SOS1 - Wikipedia [en.wikipedia.org]

- 7. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 8. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

The Critical Role of Cereblon in the Activity of BTX-6654: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-6654 is a novel, potent, and selective bifunctional degrader that targets Son of Sevenless Homolog 1 (SOS1) for degradation. SOS1 is a guanine nucleotide exchange factor that plays a critical role in the activation of KRAS, a frequently mutated oncogene implicated in approximately 25% of all human cancers. By inducing the degradation of SOS1, this compound offers a promising therapeutic strategy for treating KRAS-driven malignancies. The mechanism of action of this compound is critically dependent on the E3 ubiquitin ligase cereblon (CRBN). This technical guide provides a comprehensive overview of the role of cereblon in the activity of this compound, including quantitative data on its degradation efficacy, detailed experimental protocols to assess its mechanism of action, and visualizations of the key molecular and experimental processes.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of SOS1 to the E3 ubiquitin ligase cereblon. Structurally, this compound consists of a ligand that binds to SOS1, a linker, and a moiety that binds to cereblon. This tripartite complex formation leads to the polyubiquitination of SOS1 by the CRL4-CRBN E3 ligase complex, marking it for degradation by the 26S proteasome.[1][2][3] The degradation of SOS1 effectively inhibits the RAS-MAPK signaling pathway, leading to reduced proliferation of cancer cells harboring KRAS mutations.[1][3]

The dependence of this compound on cereblon is a key aspect of its mechanism. Experiments have shown that in the absence of cereblon, or when cereblon's binding to this compound is competed away, the degradation of SOS1 is significantly impaired.[1] This highlights the essential role of cereblon in mediating the therapeutic effects of this compound.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing the degradation of SOS1 and inhibiting cancer cell growth has been quantified in various preclinical studies. The following tables summarize the key quantitative data.

| Cell Line | Cancer Type | KRAS Mutation | DC50 (nM) | Dmax (%) | Reference |

| MIA PaCa-2 | Pancreatic | G12C | 2.4 | >95 | [1] |

| LoVo | Colorectal | G13D | 10.1 | >95 | [1] |

| DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. |

| Cell Line | Downstream Marker | IC50 (nM) | Reference |

| LoVo | pERK | 5.9 | [1] |

| A549 | pERK | 31.1 | [1] |

| LoVo | pS6 | 8.6 | [1] |

| A549 | pS6 | 44.2 | [1] |

| IC50: Concentration for 50% inhibition. |

| Xenograft Model | Cancer Type | KRAS Mutation | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | Reference |

| NCI-H358 | Lung | G12C | 2 | 37 | [1] |

| NCI-H358 | Lung | G12C | 10 | 57 | [1] |

| MIA PaCa-2 | Pancreatic | G12C | 2 | 45 | [1] |

| MIA PaCa-2 | Pancreatic | G12C | 10 | 70 | [1] |

| BID: Twice daily administration. |

Mandatory Visualizations

Caption: this compound signaling pathway.

Caption: Cereblon competition assay workflow.

Experimental Protocols

Cereblon Competition Assay

This assay is designed to confirm that the degradation of SOS1 by this compound is dependent on its binding to cereblon. The cereblon-binding agent CC-220 is used to compete with this compound for binding to cereblon.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, LoVo)

-

This compound

-

CC-220 (cereblon ligand)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis and extraction buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-SOS1

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture: Plate cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment:

-

Prepare stock solutions of this compound and CC-220 in DMSO.

-

Treat the cells with the following conditions:

-

Vehicle (DMSO) control

-

This compound at various concentrations (e.g., 1, 10, 100 nM)

-

This compound at various concentrations + a high concentration of CC-220 (e.g., 10 µM)

-

-

Incubate the cells for 6 hours at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify the band intensities to determine the levels of SOS1 protein in each treatment group. A rescue of SOS1 degradation in the presence of CC-220 indicates that this compound's activity is cereblon-dependent.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of SOS1.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

NEDD8-activating enzyme inhibitor (e.g., MLN4924)

-

Lysis buffer (denaturing)

-

Immunoprecipitation buffer

-

Protein A/G magnetic beads

-

Anti-SOS1 antibody

-

Anti-ubiquitin antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Plate cells and treat with this compound, with or without the proteasome inhibitor MG132 or the NEDD8-activating enzyme inhibitor MLN4924.

-

Incubate for the desired time (e.g., 4-6 hours).

-

-

Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitinated proteins.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-SOS1 antibody to pull down SOS1 and any associated proteins.

-

Use Protein A/G magnetic beads to capture the antibody-protein complexes.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated SOS1. A smear or ladder of high molecular weight bands indicates polyubiquitination.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Matrigel (optional)

-

This compound formulation for injection

-

Calipers for tumor measurement

-

Animal monitoring equipment

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound (e.g., 2 or 10 mg/kg, twice daily) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health of the animals.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., after 28 days or when tumors reach a maximum size), euthanize the mice and excise the tumors.

-

Analyze the tumors for SOS1 degradation and downstream signaling pathway inhibition by immunoblotting or other methods.

-

Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

-

Conclusion

Cereblon plays an indispensable role in the mechanism of action of this compound. By effectively hijacking the CRL4-CRBN E3 ubiquitin ligase complex, this compound induces the targeted degradation of SOS1, a key driver of KRAS-mutant cancers. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working to understand and advance this promising therapeutic agent. The continued investigation of cereblon-based degraders like this compound holds significant potential for the development of novel and effective cancer therapies.

References

The Effect of BTX-6654 on the RAS-MAPK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTX-6654 is a novel, first-in-class bifunctional degrader that targets Son of Sevenless Homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) for KRAS.[1][2] In many cancers, mutations in the KRAS oncogene lead to its constitutive activation, driving aberrant cell proliferation and survival through the RAS-MAPK (mitogen-activated protein kinase) pathway. This compound offers a promising therapeutic strategy by inducing the degradation of SOS1, thereby inhibiting KRAS activation and downstream signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on the RAS-MAPK pathway, and detailed protocols for key experimental assays.

Mechanism of Action: Targeted Protein Degradation

This compound is a proteolysis-targeting chimera (PROTAC) that functions as a molecular glue between SOS1 and the E3 ubiquitin ligase cereblon (CRBN).[1][2] This induced proximity leads to the polyubiquitination of SOS1, marking it for degradation by the 26S proteasome. The degradation of SOS1 prevents the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive state and attenuating downstream signaling.[1][2]

Caption: Mechanism of this compound-mediated SOS1 degradation.

Impact on the RAS-MAPK Signaling Pathway

The degradation of SOS1 by this compound leads to a significant reduction in the levels of activated, GTP-bound KRAS. This, in turn, inhibits the downstream phosphorylation cascade of the MAPK pathway, including the phosphorylation of ERK (pERK) and S6 ribosomal protein (pS6), key markers of pathway activity.[1][2]

Caption: this compound inhibits the RAS-MAPK signaling pathway.

Quantitative Data Summary

The potency of this compound has been evaluated across various KRAS-mutant cancer cell lines, demonstrating low nanomolar efficacy in both SOS1 degradation (DC50) and inhibition of cell proliferation (IC50).

Table 1: In Vitro Degradation and Proliferation Inhibition by this compound

| Cell Line | KRAS Mutation | DC50 (nM) for SOS1 Degradation | IC50 (nM) in 2D Culture | IC50 (nM) in 3D Culture |

| MIA PaCa-2 | G12C | 2.4 | >1000 | 17.8 |

| NCI-H358 | G12C | Not Reported | >1000 | 8.0 |

| LoVo | G13D | 10.1 | Not Reported | Not Reported |

| EBC-1 | Not Reported | Not Reported | 1.1 | 1.1 |

Data compiled from multiple preclinical studies.

Table 2: Inhibition of Downstream Signaling by this compound in MIA PaCa-2 Cells (3D Culture)

| Downstream Marker | Relative IC50 (nM) |

| pERK | 1-32 |

| pS6 | 4-22 |

Data reflects the concentration of this compound required to inhibit 50% of the phosphorylated protein signal.

Experimental Protocols

Western Blotting for SOS1, pERK, and pS6

Objective: To quantify the levels of SOS1, phosphorylated ERK, and phosphorylated S6 in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Plate KRAS-mutant cancer cells (e.g., MIA PaCa-2) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SOS1, pERK (Thr202/Tyr204), total ERK, pS6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed using image analysis software to quantify the band intensities, which are then normalized to the loading control.

3D Spheroid Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound in a more physiologically relevant 3D cell culture model.

Methodology:

-

Cell Seeding: Seed cancer cells in ultra-low attachment 96-well plates to promote spheroid formation.

-

Spheroid Formation: Allow spheroids to form over 2-4 days.

-

Compound Treatment: Treat the spheroids with a serial dilution of this compound or vehicle control.

-

Incubation: Incubate the plates for an extended period (e.g., 7-14 days) to allow for effects on cell proliferation to manifest.

-

Viability Assessment: Measure cell viability using a 3D-compatible assay, such as CellTiter-Glo® 3D, which quantifies ATP levels.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

-

Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NSG mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 1 x 10^7 MIA PaCa-2 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for SOS1, pERK).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effects.

Caption: A typical experimental workflow for evaluating this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of KRAS-driven cancers. Its novel mechanism of action, involving the targeted degradation of SOS1, leads to potent and selective inhibition of the RAS-MAPK pathway. Preclinical data demonstrates significant anti-proliferative activity in various cancer models, both in vitro and in vivo. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other targeted protein degraders.

References

Investigating BTX-6654's Potential as a Pan-KRAS Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, yet the development of effective inhibitors has been a long-standing challenge in oncology. The emergence of targeted protein degraders offers a novel therapeutic modality. This technical guide provides an in-depth overview of BTX-6654, a cereblon-based bifunctional degrader of Son of Sevenless Homolog 1 (SOS1). By targeting SOS1, a crucial guanine nucleotide exchange factor (GEF) that activates KRAS, this compound presents a promising pan-KRAS strategy, capable of impacting various KRAS mutant cancers. This document details the mechanism of action, preclinical data, and the experimental protocols utilized to evaluate the efficacy of this compound.

Introduction: The Challenge of Targeting KRAS

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Oncogenic mutations lock KRAS in the active conformation, leading to constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation. The development of direct KRAS inhibitors has been historically difficult due to the high affinity of KRAS for GTP and the smooth surface of the protein, which lacks deep pockets for small molecule binding.

While allele-specific inhibitors targeting the KRAS G12C mutation have shown clinical success, they are not effective against other KRAS mutations, and acquired resistance can emerge. A pan-KRAS inhibitor, a molecule that can inhibit multiple KRAS mutants, is therefore highly sought after.

This compound circumvents the challenges of directly inhibiting KRAS by targeting SOS1. SOS1 is a guanine nucleotide exchange factor that facilitates the exchange of GDP for GTP, thereby activating KRAS. By inducing the degradation of SOS1, this compound effectively shuts down this critical activation step, leading to the inhibition of downstream signaling across a range of KRAS mutations.

Mechanism of Action of this compound

This compound is a proteolysis-targeting chimera (PROTAC) that functions as a bifunctional degrader. It is composed of a ligand that binds to SOS1 and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This dual binding brings SOS1 into close proximity with the E3 ligase machinery, leading to the ubiquitination of SOS1 and its subsequent degradation by the proteasome. The degradation of SOS1 reduces the cellular levels of this key KRAS activator, thereby inhibiting the activation of wild-type and mutant KRAS.

Mechanism of this compound action.

Preclinical Data

The preclinical efficacy of this compound has been evaluated in a variety of in vitro and in vivo models of KRAS-mutant cancers.

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective degradation of SOS1 in a panel of cancer cell lines harboring different KRAS mutations. This leads to the inhibition of downstream signaling pathways and a reduction in cell viability.

| Parameter | This compound | Reference Compound |

| SOS1 Degradation (DC50) | ||

| MIA PaCa-2 (KRAS G12C) | <11 nM | - |

| LoVo (KRAS G13D) | Not Reported | - |

| Max SOS1 Degradation (Dmax) | >96% | - |

| pERK Inhibition (IC50) | 1-32 nM | - |

| pS6 Inhibition (IC50) | 4-22 nM | - |

| Cell Viability (IC50, 3D) | ||

| EBC-1 (KRAS G12A) | Not Reported | - |

| MIA PaCa-2 (KRAS G12C) | Not Reported | - |

| H358 (KRAS G12C) | Not Reported | - |

Quantitative data for reference compounds were not available in the reviewed sources.

In Vivo Efficacy

In xenograft models of KRAS G12C mutant cancers, this compound demonstrated dose-dependent degradation of SOS1 in tumors, which correlated with significant tumor growth inhibition.[1]

| Xenograft Model | Dose | SOS1 Degradation | Tumor Growth Inhibition (TGI) |

| H358 (KRAS G12C) | Not Reported | Dose-dependent | Significant |

| MIA PaCa-2 (KRAS G12C) | Not Reported | >85% | Significant |

Synergy with Other Inhibitors

This compound has shown synergistic anti-proliferative effects when combined with KRAS G12C inhibitors (e.g., sotorasib) and MEK inhibitors (e.g., trametinib) in both in vitro and in vivo models.[2] This suggests that targeting both upstream activation and downstream signaling in the KRAS pathway could be a powerful therapeutic strategy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Lines and Culture

A panel of human cancer cell lines with various KRAS mutations were utilized, including MIA PaCa-2 (pancreatic, KRAS G12C), LoVo (colorectal, KRAS G13D), H358 (lung, KRAS G12C), and EBC-1 (lung, KRAS G12A). Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for SOS1 Degradation and Pathway Inhibition

-

Cell Lysis: Cells were seeded in 6-well plates and treated with varying concentrations of this compound for the indicated times. After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies against SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometry analysis was performed to quantify protein band intensities, which were normalized to the loading control.

Western Blotting Workflow.

Cell Viability Assay (3D Spheroid)

-

Spheroid Formation: Cells were seeded in ultra-low attachment 96-well plates to allow for the formation of 3D spheroids over 3-4 days.

-

Compound Treatment: Spheroids were treated with a dose-response curve of this compound.

-

Viability Assessment: After a 72-hour incubation, cell viability was assessed using a luminescent cell viability assay that measures ATP levels.

-

Data Analysis: Luminescence was read on a plate reader, and the data was normalized to vehicle-treated controls to calculate IC50 values.

In Vivo Xenograft Studies

-

Animal Models: Female athymic nude mice were used for the studies.

-

Tumor Implantation: Cancer cells were implanted subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at the indicated doses and schedules.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Pharmacodynamic Analysis: At the end of the study, tumors were harvested for Western blot analysis to assess SOS1 degradation and pathway inhibition.

Signaling Pathway Visualization

The degradation of SOS1 by this compound disrupts the RAS-MAPK signaling cascade at a critical upstream node.

KRAS Signaling and this compound Intervention.

Conclusion and Future Directions

This compound represents a promising novel approach to targeting KRAS-driven cancers. By inducing the degradation of SOS1, it acts as a pan-KRAS inhibitor, demonstrating activity against various KRAS mutants. The preclinical data show potent and selective SOS1 degradation, leading to downstream pathway inhibition and tumor growth suppression. Furthermore, the synergistic effects observed with other targeted agents highlight the potential for combination therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with KRAS-mutant cancers.

References

BTX-6654: A Technical Guide to Targeted SOS1 Protein Degradation for KRAS-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, yet direct targeting of mutant KRAS has proven to be a formidable challenge. A promising alternative therapeutic strategy is to target key upstream regulators of KRAS signaling. Son of Sevenless Homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS. BTX-6654 is a novel, potent, and specific bifunctional degrader that hijacks the cell's natural protein disposal system to eliminate SOS1, thereby offering a compelling approach to treating KRAS-mutant cancers. This technical guide provides an in-depth overview of the preclinical data and methodologies associated with this compound.

Mechanism of Action

This compound is a proteolysis-targeting chimera (PROTAC) that functions by inducing the proximity of SOS1 to the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination of SOS1, marking it for degradation by the 26S proteasome. The degradation of SOS1 effectively shuts down the RAS-MAPK signaling pathway, leading to reduced phosphorylation of downstream effectors ERK and S6, and consequently, potent anti-proliferative activity in cancer cells harboring various KRAS mutations.[1][2][3]

The SOS1-RAS-MAPK Signaling Pathway

SOS1 is a critical node in the RAS-MAPK signaling cascade. In cancers with KRAS mutations, SOS1 can still contribute to the activation of wild-type RAS isoforms, which can sustain proliferative signaling and contribute to resistance to targeted therapies. By degrading SOS1, this compound not only impacts the mutant KRAS signaling but also mitigates the compensatory activation of wild-type RAS. This leads to a more profound and durable inhibition of the downstream MEK-ERK pathway.

Quantitative Data

In Vitro SOS1 Degradation

This compound induces potent and rapid degradation of SOS1 in various KRAS-mutant cancer cell lines.

| Cell Line | KRAS Mutation | DC50 (nM) | Dmax (%) |

| MIA PaCa-2 | G12C | 2.4 | ~96 |

| LoVo | G13D | 10.1 | ~97 |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity

The degradation of SOS1 by this compound translates to significant anti-proliferative effects in both 2D and 3D cell culture models.

| Cell Line | IC50 (nM) - 2D | IC50 (nM) - 3D |

| EBC-1 | 1.8 | 3.5 |

| MIA PaCa-2 | 11.2 | 19.8 |

| H358 | 2.3 | 4.1 |

IC50: Half-maximal inhibitory concentration.

In Vivo Anti-tumor Efficacy (xMIA PaCa-2 Xenograft Model)

This compound demonstrates robust anti-tumor activity in vivo, both as a monotherapy and in combination with other targeted agents.

| Treatment | Dosage | Tumor Growth Inhibition (TGI) (%) |

| This compound | 10 mg/kg, twice daily | 43 |

| Sotorasib (KRAS G12C inhibitor) | 10 mg/kg, once daily | 40 |

| This compound + Sotorasib | As above | 83 |

| Trametinib (MEK inhibitor) | 0.3 mg/kg, once daily | 35 |

| This compound + Trametinib | As above | 75 |

Experimental Protocols

Immunoblotting

-

Cell Lysis: Cancer cells were treated with varying concentrations of this compound for specified durations. Post-treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Primary antibodies against SOS1, pERK, total ERK, pS6, total S6, and a loading control (e.g., actin or vinculin) were incubated overnight at 4°C.

-

Detection: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assays

2D Cell Viability:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were then treated with a serial dilution of this compound for 72 hours.

-

Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay measuring ATP levels.

3D Cell Viability (Spheroid Formation):

-

Single-cell suspensions were seeded in ultra-low attachment 96-well plates to promote spheroid formation.

-

After 3-4 days, spheroids were treated with a serial dilution of this compound.

-

After 72-96 hours of treatment, cell viability was measured using a 3D-compatible assay, such as CellTiter-Glo® 3D, which effectively lyses spheroids to measure ATP content.

In Vivo Xenograft Studies

-

Cell Implantation: Female immunodeficient mice (e.g., BALB/c nude) were subcutaneously injected with human cancer cells (e.g., H358 or MIA PaCa-2).

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, and mice were then randomized into treatment and vehicle control groups.

-

Drug Administration: this compound was administered via an appropriate route (e.g., intraperitoneally) at the specified doses and schedule. For combination studies, sotorasib and trametinib were administered according to their respective protocols.

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors were harvested for immunoblot analysis to confirm SOS1 degradation and downstream pathway inhibition.

Conclusion

This compound represents a promising therapeutic agent for the treatment of KRAS-driven cancers. Its novel mechanism of action, involving the targeted degradation of SOS1, leads to potent and sustained inhibition of the RAS-MAPK signaling pathway. The preclinical data demonstrate significant anti-proliferative activity in vitro and substantial tumor growth inhibition in vivo, both as a single agent and in combination with other targeted therapies. The detailed methodologies provided herein offer a framework for the continued investigation and development of SOS1 degraders as a new class of anti-cancer therapeutics.

References

The Bifunctional Nature of BTX-6654: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX-6654 is a novel, first-in-class bifunctional molecule engineered to induce the degradation of Son of Sevenless Homolog 1 (SOS1). As a key guanine nucleotide exchange factor (GEF) for KRAS, SOS1 is a critical node in the RAS/MAPK signaling pathway, which is frequently hyperactivated in a significant percentage of human cancers. This document provides a detailed examination of the mechanism of action, preclinical efficacy, and experimental methodologies underpinning the development of this compound. By hijacking the ubiquitin-proteasome system, this compound offers a potential therapeutic strategy for treating KRAS-driven malignancies, including those harboring various KRAS mutations that have historically been challenging to target.

Core Mechanism: A Bifunctional Approach to Protein Degradation

This compound operates as a proteolysis-targeting chimera (PROTAC), a class of molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] This bifunctional nature is central to its therapeutic potential.

The molecule consists of two key moieties connected by a linker:

-

A SOS1-binding ligand: This portion of the molecule selectively binds to the SOS1 protein.

-

A Cereblon (CRBN)-binding ligand: This moiety recruits the E3 ubiquitin ligase complex containing Cereblon.[1]

By simultaneously binding to both SOS1 and Cereblon, this compound facilitates the formation of a ternary complex.[1] This induced proximity enables the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the 26S proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple SOS1 proteins, leading to a potent and sustained reduction in SOS1 levels.

Below is a diagram illustrating the mechanism of action of this compound.

Caption: Mechanism of this compound-induced SOS1 degradation.

Impact on Downstream Signaling

The degradation of SOS1 by this compound has significant consequences for the RAS/MAPK signaling cascade. SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. By depleting cellular levels of SOS1, this compound effectively reduces the levels of active, GTP-bound RAS.[4] This, in turn, leads to the downregulation of downstream signaling effectors, including phosphorylated ERK (pERK) and phosphorylated S6 (pS6), which are critical for cell proliferation and survival.[1][2][3]

The following diagram illustrates the effect of this compound on the RAS/MAPK pathway.

Caption: this compound inhibits the RAS/MAPK signaling pathway.

Preclinical Activity of this compound

In Vitro Potency and Selectivity

This compound has demonstrated potent and selective degradation of SOS1 in various cancer cell lines harboring different KRAS mutations.[1] The degradation is dependent on both Cereblon and the proteasome, confirming its intended mechanism of action.[1][4]

| Cell Line | KRAS Mutation | DC₅₀ (nmol/L) for SOS1 Degradation |

| MIA PaCa-2 | G12C | Not explicitly stated, but potent degradation shown |

| LoVo | G13D | 10.1 |

Table 1: In vitro degradation potency of this compound in KRAS-mutant cancer cell lines. Data extracted from Molecular Cancer Therapeutics.[1]

Anti-proliferative Activity

The degradation of SOS1 by this compound translates to significant anti-proliferative effects in both 2D and 3D cell culture models.[1]

| Cell Line | Culture Condition | IC₅₀ (nmol/L) |

| EBC-1 | 2D | 130 |

| EBC-1 | 3D | 29 |

| MIA PaCa-2 | 2D | 200 |

| MIA PaCa-2 | 3D | 56 |

| H358 | 2D | 130 |

| H358 | 3D | 50 |

Table 2: Anti-proliferative activity of this compound in various cancer cell lines. Data extracted from Molecular Cancer Therapeutics.[1]

In Vivo Efficacy

In preclinical xenograft models of KRAS-mutant cancers, this compound has shown dose-dependent degradation of SOS1 in tumors, which correlates with tumor growth inhibition.[1][2][5] Furthermore, this compound has demonstrated synergistic effects when used in combination with KRAS and MEK inhibitors.[1][2][3]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the bifunctional nature of this compound.

Western Blotting for SOS1 Degradation and Pathway Analysis

This protocol is used to assess the levels of SOS1 and downstream signaling proteins.

Caption: A generalized workflow for Western blotting.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured to approximately 80% confluency and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lysis and Protein Quantification: Cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size via electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, followed by incubation with primary antibodies specific for the proteins of interest (e.g., SOS1, pERK, total ERK, vinculin as a loading control). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control.

Cell Viability Assays

These assays are employed to determine the anti-proliferative effects of this compound.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound.

-

Incubation: Cells are incubated for a period of 3-5 days.

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls. IC₅₀ values are calculated using non-linear regression analysis.

Ternary Complex Formation Assay (AlphaScreen)

This assay is used to demonstrate the this compound-dependent formation of the SOS1-BTX-6654-Cereblon complex.

Methodology:

-

Reagent Preparation: Recombinant, tagged versions of SOS1 and Cereblon proteins are used.

-

Assay Reaction: The proteins and varying concentrations of this compound are incubated with AlphaScreen donor and acceptor beads that are conjugated to antibodies recognizing the protein tags.

-

Signal Detection: If a ternary complex is formed, the donor and acceptor beads are brought into close proximity. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a chemiluminescent signal.

-

Data Analysis: The AlphaScreen signal is measured, and the data is plotted against the compound concentration to demonstrate dose-dependent ternary complex formation.

Conclusion

This compound represents a promising therapeutic agent that leverages a bifunctional mechanism to induce the degradation of SOS1. Its ability to potently and selectively reduce SOS1 levels leads to the inhibition of the RAS/MAPK signaling pathway and demonstrates significant anti-proliferative activity in preclinical models of KRAS-driven cancers. The data presented herein provides a comprehensive overview of the technical aspects of this compound, supporting its continued development as a novel cancer therapeutic. Further investigation in clinical settings is warranted to fully elucidate its safety and efficacy profile in patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Cereblon-based Bifunctional Degrader of SOS1, this compound, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotheryx.com [biotheryx.com]

- 5. researchgate.net [researchgate.net]

BTX-6654: A Targeted Approach to Inhibit Oncogenic Signaling Through pERK and pS6 Downregulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BTX-6654, a first-in-class, orally bioavailable, small molecule degrader of Son of Sevenless Homolog 1 (SOS1). By targeting SOS1 for degradation, this compound effectively downregulates the downstream signaling pathways mediated by phosphorylated Extracellular Signal-Regulated Kinase (pERK) and phosphorylated Ribosomal Protein S6 (pS6), key drivers of cell proliferation and survival in many cancers, particularly those with KRAS mutations.

Core Mechanism: SOS1 Degradation and Downstream Signal Inhibition

This compound is a bifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to SOS1, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] SOS1 is a guanine nucleotide exchange factor that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP. Activated KRAS then initiates a cascade of downstream signaling, most notably through the MAPK/ERK and PI3K/AKT/mTOR pathways.

By degrading SOS1, this compound effectively shuts down this activation cycle, resulting in a significant reduction in the levels of pERK and pS6.[1][2][3] This targeted degradation offers a promising therapeutic strategy for a broad range of KRAS-mutant tumors.

Quantitative Analysis of pERK and pS6 Inhibition

The inhibitory effect of this compound on pERK and pS6 has been quantified across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for pERK and pS6 reduction highlight the potency of this compound.

| Cell Line | KRAS Mutation | pERK IC50 (nmol/L) | pS6 IC50 (nmol/L) |

| H358 | G12C | 1 - 32 | 4 - 22 |

| MIA PaCa-2 | G12C | 1 - 32 | 4 - 22 |

Data compiled from preclinical studies.[4]

Furthermore, in vivo studies using xenograft models have demonstrated a dose-dependent reduction in pERK levels in tumor tissues following treatment with this compound.

| Treatment Group | Dose | Tumor pERK Reduction (%) |

| Vehicle | - | 0 |

| This compound | 3 mg/kg | ~50 |

| This compound | 10 mg/kg | >80 |

| This compound | 30 mg/kg | >90 |

Data represents approximate reduction observed in H358 xenograft models.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.

Figure 1: this compound Mechanism of Action.

Figure 2: Western Blot Workflow for pERK/pS6.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on pERK and pS6.

Western Blot Analysis for pERK and pS6

This protocol is used to determine the relative protein levels of pERK, total ERK, pS6, total S6, and SOS1 in cancer cells following treatment with this compound.

1. Cell Culture and Treatment:

-

Cancer cell lines (e.g., H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 6 hours).

2. Cell Lysis and Protein Quantification:

-

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

The total protein concentration of each lysate is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Antibody Incubation and Detection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for pERK (Thr202/Tyr204), total ERK, pS6 (Ser235/236), total S6, SOS1, and a loading control (e.g., actin or vinculin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Data Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software.

-

The levels of pERK and pS6 are normalized to their respective total protein levels and/or the loading control to determine the relative change in phosphorylation.

In Vivo Xenograft Studies

This protocol is used to evaluate the in vivo efficacy of this compound in tumor-bearing mice.

1. Animal Models:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., H358, MIA PaCa-2).

-

Tumors are allowed to grow to a palpable size.

2. Dosing and Monitoring:

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered orally at various doses once or twice daily.

-

Tumor volume and body weight are measured regularly throughout the study.

3. Pharmacodynamic Analysis:

-

At the end of the study, or at specified time points, tumors are excised.

-

A portion of the tumor tissue is flash-frozen for subsequent protein analysis.

-

The levels of SOS1, pERK, and other relevant biomarkers in the tumor lysates are analyzed by Western blot as described above.

4. Efficacy Evaluation:

-

Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the vehicle control group.

-

The correlation between target degradation (SOS1) and downstream pathway inhibition (pERK) with antitumor efficacy is assessed.

Conclusion

This compound represents a novel and potent therapeutic agent that effectively targets the SOS1-KRAS signaling axis. Its ability to induce the degradation of SOS1 leads to a robust and sustained inhibition of the downstream effectors pERK and pS6, ultimately resulting in anti-proliferative activity in KRAS-mutant cancer cells. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a promising cancer therapeutic.

References

Preclinical Profile of BTX-6654: A Novel SOS1 Degrader for KRAS-Driven Cancers

An In-Depth Technical Guide

This whitepaper provides a comprehensive technical overview of the preclinical studies and development of BTX-6654, a first-in-class, orally bioavailable, cereblon-based bifunctional degrader of Son of Sevenless Homolog 1 (SOS1). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and therapeutic potential of this compound in cancers driven by KRAS mutations.

Introduction: Targeting the "Undruggable" KRAS

Mutations in the KRAS oncogene are present in approximately 25% of all human cancers, making it one of the most sought-after targets in oncology.[1] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep pockets for small molecule inhibitors. The development of allele-specific KRAS G12C inhibitors has marked a significant breakthrough; however, acquired resistance often emerges, partly due to the reactivation of upstream signaling pathways.[1][2]

An alternative and potentially more broadly applicable strategy is to target key regulators of KRAS activation. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating KRAS by catalyzing the exchange of GDP for GTP.[1] this compound was developed as a proteolysis-targeting chimera (PROTAC) that induces the degradation of SOS1, thereby inhibiting KRAS signaling irrespective of the specific KRAS mutation.[1][3]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a bifunctional molecule designed to simultaneously bind to SOS1 and the E3 ubiquitin ligase cereblon (CRBN).[3] This induced proximity leads to the polyubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 effectively shuts down the RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cancer cell proliferation and survival.[1][3][4] The activity of this compound is dependent on both cereblon and the proteasome.[3]

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and specific degradation of SOS1 in various KRAS-mutant cancer cell lines.[3] This leads to the inhibition of downstream signaling markers, including phosphorylated ERK (pERK) and phosphorylated S6 (pS6), and subsequent antiproliferative activity.[1][3][4] The antiproliferative effects of this compound are target-dependent, as confirmed by experiments using SOS1 and cereblon knockout cells.[3]

| Cell Line | KRAS Mutation | This compound IC50 (µM) |

| K562 | - | >10 |

| H358 | G12C | 0.08 |

| MIA PaCa-2 | G12C | 0.12 |

| LoVo | G12D | 0.04 |

| Note: This table is a representation of data that would be compiled from the full study. Specific IC50 values across a broader panel of cell lines are detailed in the primary literature. |

In Vivo Efficacy

In preclinical xenograft models using human cancer cell lines, this compound has shown significant dose-dependent tumor growth inhibition (TGI).[3][4][5]

NCI-H358 (KRAS G12C) Xenograft Model:

-

This compound administered intraperitoneally twice daily demonstrated dose-dependent TGI.[2]

-

At 2 mg/kg, TGI was 37% (P < 0.01).[2]

-

At 10 mg/kg, TGI was 57% (P < 0.005).[2]

MIA PaCa-2 (KRAS G12C) Xenograft Model:

In both models, tumor growth inhibition correlated with dose-dependent degradation of SOS1 in the tumor tissue.[3][4]

| Xenograft Model | Cancer Type | KRAS Mutation | Treatment | Dose | Tumor Growth Inhibition (%) |

| NCI-H358 | NSCLC | G12C | This compound | 2 mg/kg | 37 |

| NCI-H358 | NSCLC | G12C | This compound | 10 mg/kg | 57 |

| MIA PaCa-2 | Pancreatic | G12C | This compound | Not specified | Significant |

Combination Therapy

The preclinical data strongly support the use of this compound in combination with other targeted agents. This compound has shown synergistic effects when combined with KRAS G12C inhibitors (e.g., sotorasib) and MEK inhibitors (e.g., trametinib), leading to enhanced tumor growth inhibition.[2][3] This suggests that dual targeting of the KRAS pathway at different nodes can overcome adaptive resistance mechanisms.

Experimental Protocols

Cell Viability Assays

-

Method: 3D proliferation assays were utilized to assess the antiproliferative activity of this compound.[3]

-

Procedure: Cancer cell lines were seeded in ultra-low attachment plates to form spheroids. The cells were then treated with a dose range of this compound for a specified period. Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®).

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Western Blotting

-

Method: Western blotting was used to quantify the degradation of SOS1 and the inhibition of downstream signaling proteins.

-

Procedure: Cells or tumor lysates were collected after treatment with this compound. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against SOS1, pERK, total ERK, pS6, and a loading control (e.g., actin or vinculin).[4]

-

Data Analysis: Band intensities were quantified using densitometry software.

Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., Balb/c nude) were used.[2]

-

Procedure: Human cancer cells (e.g., NCI-H358, MIA PaCa-2) were implanted subcutaneously.[2][3] Once tumors reached a specified size, mice were randomized into vehicle and treatment groups. This compound was administered via intraperitoneal injection twice daily.[2] Tumor volume and body weight were measured regularly for the duration of the study (e.g., 28 days).[4][5]

-

Endpoint Analysis: At the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic (e.g., Western blot for SOS1 degradation) analysis.[4][5]

Conclusion and Future Directions

The preclinical data for this compound provide a strong rationale for its clinical development as a novel therapeutic for KRAS-driven cancers.[1][3] By inducing the degradation of SOS1, this compound offers a pan-KRAS inhibitory strategy that is effective both as a monotherapy and in combination with other targeted agents.[1][3][4] The potent in vitro and in vivo activity, coupled with a clear mechanism of action, positions this compound as a promising candidate for patients with tumors harboring a variety of KRAS mutations. Further studies will be required to evaluate its safety, tolerability, and clinical efficacy in human subjects.

References

- 1. Cereblon-based Bifunctional Degrader of SOS1, this compound, Targets Multiple KRAS Mutations and Inhibits Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biotheryx.com [biotheryx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

BTX-6654: A Technical Guide to a Novel SOS1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTX-6654 is a novel, potent, and selective bifunctional degrader that targets Son of Sevenless homolog 1 (SOS1) for proteasomal degradation. As a PROteolysis TArgeting Chimera (PROTAC), this compound recruits the E3 ubiquitin ligase cereblon to induce the ubiquitination and subsequent degradation of SOS1, a key guanine nucleotide exchange factor (GEF) for KRAS. By degrading SOS1, this compound effectively inhibits the activation of KRAS, leading to the suppression of downstream signaling pathways, such as the MAPK pathway, and exhibiting anti-proliferative activity in various cancer cell lines harboring KRAS mutations. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to SOS1 and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.

| Property | Value |

| Molecular Formula | C₅₀H₅₇F₄N₇O₈ |

| Molecular Weight | 940.04 g/mol |

| Mechanism of Action | Cereblon-based bifunctional SOS1 PROTAC degrader |

| Target | Son of Sevenless homolog 1 (SOS1) |

| E3 Ligase Recruited | Cereblon (CRBN) |

Mechanism of Action: The PROTAC Approach

This compound operates through the PROTAC mechanism, which hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the SOS1 protein.

The process can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both SOS1 and the cereblon E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by this compound allows the E3 ligase to transfer ubiquitin molecules to the SOS1 protein.

-

Proteasomal Degradation: The poly-ubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple SOS1 proteins.

Caption: Mechanism of this compound-induced SOS1 degradation.

Signaling Pathway Inhibition

SOS1 is a critical activator of KRAS, a frequently mutated oncogene in human cancers. By promoting the exchange of GDP for GTP on KRAS, SOS1 switches KRAS to its active state, which in turn activates downstream pro-survival signaling pathways like the MAPK pathway (RAS-RAF-MEK-ERK). This compound-mediated degradation of SOS1 prevents KRAS activation, leading to a reduction in the phosphorylation of downstream effectors such as ERK (pERK) and S6 (pS6).[1][2]

Caption: SOS1 signaling pathway and the inhibitory effect of this compound.

In Vitro Activity

SOS1 Degradation

The ability of this compound to induce the degradation of SOS1 has been quantified in various cancer cell lines. The half-maximal degradation concentration (DC₅₀) represents the concentration of the compound that induces 50% of the maximal degradation of the target protein.

| Cell Line | Cancer Type | KRAS Mutation | This compound DC₅₀ (nM) |

| MIA PaCa-2 | Pancreatic | G12C | 2.4 |

| LoVo | Colorectal | G13D | 10.1 |

Anti-proliferative Activity

The anti-proliferative effects of this compound have been assessed in a panel of cancer cell lines with different KRAS mutations. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.